Galanin (1-16) is a peptide fragment derived from the galanin family, which consists of neuropeptides that play significant roles in various physiological processes, including modulation of neurotransmission, hormone secretion, and neuroprotection. This specific fragment is composed of the first 16 amino acids of the full-length galanin peptide and is known to interact with galanin receptors in multiple species, including mouse, porcine, and rat. The peptide has garnered attention for its potential therapeutic applications due to its high affinity for galanin receptors.
Galanin (1-16) is synthesized from the precursor protein galanin. In various species, including humans and rodents, the precursor undergoes post-translational modifications to yield mature galanin peptides. The sequence conservation across species indicates its evolutionary significance and functional importance in neurobiology .
The synthesis of Galanin (1-16) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids on a solid support. This technique enables precise control over the sequence and purity of the synthesized peptide.
Galanin (1-16) participates in several biochemical reactions primarily through its binding interactions with galanin receptors. These interactions initiate downstream signaling pathways involving G proteins.
Upon binding to galanin receptors, Galanin (1-16) activates intracellular signaling cascades involving G proteins. This activation can lead to various physiological effects such as modulation of neurotransmitter release and influence on neuronal excitability.
The mechanism involves:
Galanin (1-16) has several scientific applications:
Galanin(1-16) exhibits profound modulatory effects on serotonergic neurotransmission through allosteric interactions with 5-HT1A receptors. In membrane preparations from the rat ventral limbic cortex, Galanin(1-16) concentration-dependently increases the dissociation constant (Kd) of the serotonin radioligand [³H]8-OH-DPAT at 5-HT1A receptors by up to 61% at 30 nM concentrations, without altering receptor density (Bmax values). This indicates a reduction in agonist binding affinity rather than receptor downregulation [2]. Critically, these effects are blocked by the galanin receptor antagonist M35, confirming galanin receptor dependence [2].
The molecular mechanism involves Galanin(1-16) binding to a distinct galanin receptor subtype that physically associates with 5-HT1A receptors to form heteromeric complexes. This interaction facilitates G protein-mediated inhibition of adenylyl cyclase and enhances inward rectifying potassium currents, resulting in neuronal hyperpolarization [3] [7]. Electrophysiological studies in the locus coeruleus (where galanin and norepinephrine coexist) demonstrate that Galanin(1-16)-induced hyperpolarization reduces firing rates of serotonergic neurons projecting to limbic structures [5] [8].
Table 1: Neuropharmacological Effects of Galanin(1-16) on 5-HT1A Receptors
Experimental System | Concentration | Effect on 5-HT1A | Functional Outcome | Blocking Agent |
---|---|---|---|---|
Rat ventral limbic cortex membranes | 30 nM | ↑ Kd by 61% | Reduced agonist affinity | M35 |
Locus coeruleus neurons | 10–1000 nM | Indirect modulation | Membrane hyperpolarization | Not tested |
Anxiety models (in vivo) | 1–3 nmol ICV | Enhanced 5-HT1A signaling | Anxiolytic effects | M35 |
Depression models | 1–3 nmol ICV | Potentiated 5-HT release | Antidepressant-like effects | None identified |
Behaviorally, these interactions translate to reduced anxiety- and depression-like phenotypes in rodent models. Intracerebroventricular administration of Galanin(1-16) potentiates serotonin-mediated behavioral responses in forced swim and elevated plus maze tests, effects abolished upon 5-HT1A receptor blockade [2] [8]. The fragment’s N-terminal domain (residues 1-13) is structurally homologous to the active core of galanin-like peptide (GALP9–21), explaining its high potency in serotonergic modulation compared to full-length galanin [4].
Galanin(1-16) functions as a high-affinity agonist at hippocampal galanin receptors, where it differentially regulates synaptic transmission and long-term plasticity. Autoradiographic studies reveal preferential binding of Galanin(1-16) to GalR1 receptors in the CA1 and dentate gyrus subfields, with Ki values in the low nanomolar range (1-5 nM), approximately 10-fold higher than full-length galanin(1-29) [4] [6]. This binding specificity underlies its selective inhibition of cholinergic and glutamatergic transmission.
In hippocampal slices, Galanin(1-16) suppresses the slow cholinergic excitatory postsynaptic potential (EPSP) in CA1 pyramidal neurons at concentrations ≥10 nM through Gi/o-mediated inhibition of presynaptic voltage-gated calcium channels [6]. This results in decreased acetylcholine release from septohippocampal terminals, impairing hippocampal theta rhythm generation essential for memory encoding [1] [6]. The fragment also inhibits glutamate release during high-frequency stimulation, thereby attenuating long-term potentiation (LTP) induction by 40-60% at 100 nM concentrations [1] [9].
Table 2: Effects of Galanin(1-16) on Hippocampal Synaptic Plasticity
Plasticity Parameter | Galanin(1-16) Effect | Concentration | Receptor Involvement | Functional Consequence |
---|---|---|---|---|
Acetylcholine release | ↓ 50-70% | 10-100 nM | GalR1 dominant | Impaired theta oscillations |
Glutamate release (HFS) | ↓ 40% | 100 nM | GalR1/GalR2 | Attenuated LTP induction |
GABAergic transmission | No effect | ≤300 nM | Not applicable | Unchanged inhibition |
Paired-pulse facilitation | ↑ 25% | 50 nM | Presynaptic GalR1 | Enhanced short-term plasticity |
Contrasting with full-length galanin, Galanin(1-16) exhibits unique plasticity-modulating properties due to its C-terminal truncation. While galanin(1-29) persistently depresses synaptic transmission, Galanin(1-16) application enhances paired-pulse facilitation (PPF) by 25% at 50 nM, indicating preferential presynaptic actions that transiently increase neurotransmitter release probability during repetitive low-frequency stimulation [4] [6]. This differential activity stems from Galanin(1-16)’s inability to activate GalR2-mediated phospholipase C (PLC) pathways that promote synaptic vesicle docking [3] [4].
The N-terminal galanin fragment engages GalR1 and GalR2 receptors with distinct efficacy profiles, triggering opposing cellular responses. Galanin(1-16) binds GalR1 with high affinity (Ki = 0.2–0.5 nM), activating Gi/o proteins that inhibit adenylyl cyclase, augment G protein-coupled inwardly rectifying potassium (GIRK) currents, and reduce neuronal excitability [3] [5]. In contrast, its affinity for GalR2 is 5–10-fold lower (Ki = 2–5 nM), and it fails to activate Gq-mediated phospholipase Cβ (PLCβ) signaling even at saturating concentrations [4] [7].
Table 3: Signaling Specificity of Galanin(1-16) at Galanin Receptor Subtypes
Signaling Parameter | GalR1 Activation | GalR2 Activation | Cellular Outcome | Biological Significance |
---|---|---|---|---|
Receptor affinity (Ki) | 0.2–0.5 nM | 2–5 nM | Selective GalR1 engagement | Hyperpolarization dominance |
cAMP production | ↓ 70–90% | No effect | Reduced excitability | Anticonvulsant effects |
PLCβ/IP3 pathway | No activation | No activation | Absent calcium release | Impaired neurotrophism |
ERK phosphorylation | Transient (5 min) | None | Limited growth signaling | Restricted regeneration |
Neurite outgrowth | ↓ 30–40% | Not induced | Atrophied morphology | Regeneration deficit |
Electrophysiological studies in locus coeruleus neurons demonstrate Galanin(1-16)-induced hyperpolarization (1–20 mV) is exclusively mediated by GalR1, as evidenced by its persistence in GalR2-knockout mice and blockade by GalR1-selective antagonists [5] [7]. This hyperpolarization results from GIRK channel activation and reduces neuronal firing rates by 40–60% at 100 nM concentrations [5]. Conversely, Galanin(1-16) cannot elicit GalR2-dependent calcium mobilization from endoplasmic stores or activate PKC isoforms, distinguishing it from full-length galanin and GalR2-preferring agonists like AR-M1896 [3] [7].
The fragment’s signaling bias has functional consequences for neuronal plasticity and survival. While full-length galanin promotes neurite outgrowth via GalR2-mediated ERK phosphorylation, Galanin(1-16) fails to activate this pathway and instead inhibits NGF-induced neurite extension by 30–40% in dorsal root ganglion (DRG) cultures through GalR1-dependent RhoA activation [7]. Similarly, in CNS injury models, Galanin(1-16) administration exacerbates neuronal atrophy, whereas GalR2 agonists enhance regenerative sprouting [3] [7]. These differential effects highlight the therapeutic implications of Galanin(1-16)’s receptor subtype selectivity.
Table 4: Comparative Actions of Galanin Fragments on Neuronal Functions
Functional Domain | Galanin(1-16) | Full-Length Galanin | Galanin(2–11)-NH₂ (GalR2 agonist) |
---|---|---|---|
Receptor Preference | GalR1 ≫ GalR2 | GalR1 = GalR2 | GalR2 selective |
Signaling Pathways | ↓ cAMP, ↑ GIRK | ↓ cAMP, ↑ PLCβ, ↑ IP3 | ↑ PLCβ, ↑ Calcium |
Neuronal Excitability | ↓↓↓ Firing rates | ↓↓ Firing rates | ↑/↓ Region-dependent |
Neurite Outgrowth | Inhibition (30–40%) | Potent stimulation | Robust stimulation |
Seizure Threshold | ↑ 200–300% | ↑ 100–150% | Variable effects |
Neuroprotection | Limited | Moderate | Strong |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8